molecular formula C8H6F3NO B14754986 2,3,6-trifluoro-N-methylbenzamide

2,3,6-trifluoro-N-methylbenzamide

Cat. No.: B14754986
M. Wt: 189.13 g/mol
InChI Key: MMVCVLNJIMWBLC-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C8H6F3NO This compound is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-trifluoro-N-methylbenzamide typically involves the introduction of fluorine atoms into the benzene ring followed by the formation of the amide bond. One common method is the nucleophilic substitution reaction where fluorine atoms are introduced into the benzene ring using fluorinating agents. The subsequent step involves the reaction of the fluorinated benzene derivative with methylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with different nucleophiles.

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,3,6-Trifluoro-N-methylbenzamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Used in the development of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2,3,6-trifluoro-N-methylbenzamide involves its interaction with molecular targets through its fluorine atoms and amide group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2,3,6-Trifluorobenzamide: Similar structure but without the methyl group on the amide nitrogen.

    2,3,6-Trifluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of an amide.

    2,3,6-Trifluoropyridine: Similar fluorination pattern but with a pyridine ring instead of a benzene ring.

Uniqueness

2,3,6-Trifluoro-N-methylbenzamide is unique due to the presence of both the trifluoromethyl groups and the N-methylamide group, which confer distinct chemical and biological properties. The combination of these functional groups can result in unique reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

2,3,6-trifluoro-N-methylbenzamide

InChI

InChI=1S/C8H6F3NO/c1-12-8(13)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3,(H,12,13)

InChI Key

MMVCVLNJIMWBLC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1F)F)F

Origin of Product

United States

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